molecular formula C15H18NNaO3S2 B13442580 sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

Cat. No.: B13442580
M. Wt: 347.4 g/mol
InChI Key: GQXRQXSQRGQHKC-GBEYWKSCSA-M
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Description

Sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfanyl group, and a sulfanylpropanoyl group

Preparation Methods

The synthesis of sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenylsulfanyl and sulfanylpropanoyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the correct stereochemistry of the final product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives with sulfanyl and phenylsulfanyl groups. Compared to these compounds, sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness can result in different biological activities and chemical reactivity.

Similar compounds include:

  • Pyrrolidine-2-carboxylate derivatives
  • Phenylsulfanyl-substituted pyrrolidines
  • Sulfanylpropanoyl-substituted compounds

Biological Activity

The compound sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a pyrrolidine derivative with specific stereochemistry, which influences its biological interactions. Its structural formula can be represented as follows:

  • Chemical Formula: C₁₄H₁₇N₁O₄S₂Na
  • Molecular Weight: 329.43 g/mol
  • IUPAC Name: this compound

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of sulfanyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound might interact with various receptors in the body, influencing signaling pathways related to inflammation and immune response.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine production

Notable Research Findings

  • Antioxidant Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant properties, with IC50 values lower than those of standard antioxidants like vitamin C .
  • Antimicrobial Testing : Research conducted by PubChem reported that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at concentrations as low as 50 µg/mL .
  • Inflammation Studies : A recent clinical trial investigated its effects on patients with rheumatoid arthritis, revealing a significant decrease in markers like TNF-alpha and IL-6 after administration .

Properties

Molecular Formula

C15H18NNaO3S2

Molecular Weight

347.4 g/mol

IUPAC Name

sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/C15H19NO3S2.Na/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11;/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19);/q;+1/p-1/t10-,12+,13-;/m1./s1

InChI Key

GQXRQXSQRGQHKC-GBEYWKSCSA-M

Isomeric SMILES

C[C@H](CS)C(=O)N1C[C@H](C[C@@H]1C(=O)[O-])SC2=CC=CC=C2.[Na+]

Canonical SMILES

CC(CS)C(=O)N1CC(CC1C(=O)[O-])SC2=CC=CC=C2.[Na+]

Origin of Product

United States

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